4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiol-3-one
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Overview
Description
4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiol-3-one is a chemical compound known for its unique structure and properties It contains a dithiol-3-one core, which is a sulfur-containing heterocycle, and is substituted with a 4-methylphenyl group and a morpholin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a dithiol precursor with a suitable electrophile, such as a 4-methylphenyl halide, in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the dithiol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiol-3-one can undergo various chemical reactions, including:
Oxidation: The dithiol group can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the dithiol group to thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiol-3-one involves its interaction with molecular targets such as enzymes or receptors. The dithiol group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The aromatic and morpholinyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-2-(morpholin-4-yl)acetonitrile
- 2-(Dimethylamino)-2-(4-methylphenyl)-1-(4-morpholin-4-yl)phenylbutan-1-one
Uniqueness
4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiol-3-one is unique due to its dithiol-3-one core, which imparts distinct chemical reactivity and potential biological activity. The combination of the 4-methylphenyl and morpholinyl groups further enhances its properties, making it a valuable compound for various applications.
Properties
CAS No. |
92961-38-1 |
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Molecular Formula |
C14H15NO2S2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
4-(4-methylphenyl)-5-morpholin-4-yldithiol-3-one |
InChI |
InChI=1S/C14H15NO2S2/c1-10-2-4-11(5-3-10)12-13(18-19-14(12)16)15-6-8-17-9-7-15/h2-5H,6-9H2,1H3 |
InChI Key |
GBMARNOFUAQGKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SSC2=O)N3CCOCC3 |
Origin of Product |
United States |
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